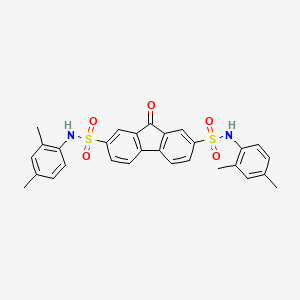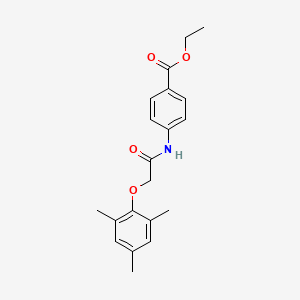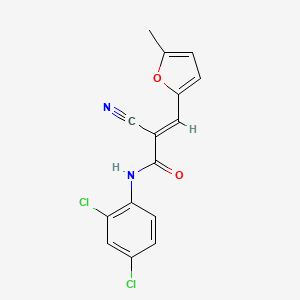![molecular formula C26H26N2O B11654153 3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol](/img/structure/B11654153.png)
3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol is an organic compound with the molecular formula C26H26N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Methyl Groups: The methyl groups at positions 2 and 8 can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Dibenzylamino Group: The dibenzylamino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the quinoline derivative with dibenzylamine in the presence of a suitable base such as sodium hydride.
Hydroxylation: The hydroxyl group at position 4 can be introduced through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, such as the reduction of the quinoline ring to a tetrahydroquinoline derivative using hydrogen gas and a palladium catalyst.
Substitution: The dibenzylamino group can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, reaction with alkyl halides can introduce different alkyl groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, sodium hydride, dibenzylamine.
Major Products Formed
Oxidation: Formation of a quinoline-4-one derivative.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: Potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The dibenzylamino group can facilitate binding to hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. The quinoline core can intercalate with DNA, affecting its structure and function.
Comparison with Similar Compounds
Similar Compounds
2,8-Dimethylquinoline: Lacks the dibenzylamino and hydroxyl groups, making it less versatile in chemical reactions.
4-Hydroxyquinoline: Lacks the dibenzylamino and methyl groups, affecting its chemical properties and reactivity.
Dibenzylamine: Lacks the quinoline core, limiting its applications in organic synthesis and biological studies.
Uniqueness
3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol is unique due to the combination of its functional groups. The presence of the dibenzylamino group, hydroxyl group, and methyl groups on the quinoline core provides a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H26N2O |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-[(dibenzylamino)methyl]-2,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C26H26N2O/c1-19-10-9-15-23-25(19)27-20(2)24(26(23)29)18-28(16-21-11-5-3-6-12-21)17-22-13-7-4-8-14-22/h3-15H,16-18H2,1-2H3,(H,27,29) |
InChI Key |
DMHFPFJJBUKCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(dimethylamino)ethyl 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11654070.png)

![4-bromo-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide](/img/structure/B11654073.png)
![N-[(1Z)-3-amino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide](/img/structure/B11654077.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B11654090.png)
![6-Amino-3-ethyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11654093.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11654094.png)
![Ethyl 7-chloro-4-[(4-iodophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11654101.png)
![5-[(2,4-Diethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11654123.png)
![[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetonitrile](/img/structure/B11654131.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11654141.png)

